molecular formula C5H9NO3 B13030572 (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid

(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid

Cat. No.: B13030572
M. Wt: 131.13 g/mol
InChI Key: YDQDOPAGBYQTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of hydroxyl and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction. For instance, the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam can react with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis techniques that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxylic acid functional groups. These features make it a valuable intermediate in asymmetric synthesis and a versatile tool in medicinal chemistry.

Properties

IUPAC Name

4-hydroxypyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-4-2-6-1-3(4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQDOPAGBYQTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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